molecular formula C14H8BrClN2O2 B2418218 6-bromo-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione CAS No. 23965-02-8

6-bromo-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione

Numéro de catalogue: B2418218
Numéro CAS: 23965-02-8
Poids moléculaire: 351.58
Clé InChI: WFXRYAWXYDDEAS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-bromo-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate brominated and chlorinated aromatic compounds.

    Cyclization: The key step involves the cyclization of these starting materials to form the quinazoline core.

    Functionalization: Subsequent functionalization steps introduce the bromo and chloro substituents at the desired positions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to maximize yield and purity. These methods may include:

    Batch Reactors: For controlled reaction conditions.

    Continuous Flow Reactors: For efficient and scalable production.

Analyse Des Réactions Chimiques

Types of Reactions

6-bromo-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of halogen atoms.

    Oxidation and Reduction: Depending on the functional groups present.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents.

Applications De Recherche Scientifique

    Chemistry: As a building block for more complex molecules.

    Biology: For studying biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Used in the synthesis of other valuable compounds.

Mécanisme D'action

The mechanism of action of 6-bromo-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

  • 6-bromo-3-(4-fluorophenyl)quinazoline-2,4(1H,3H)-dione
  • 6-bromo-3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione

Uniqueness

6-bromo-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione is unique due to its specific halogen substituents, which can influence its chemical reactivity and biological activity.

Activité Biologique

6-Bromo-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on summarizing the biological activities reported for this compound, including its antimicrobial, anticancer, and other therapeutic potentials.

  • IUPAC Name : 6-bromo-3-(4-chlorophenyl)-2-hydroxy-4(3H)-quinazolinone
  • Molecular Formula : C₁₄H₈BrClN₂O₂
  • CAS Number : 23965-02-8
  • Molecular Weight : 321.58 g/mol

Antimicrobial Activity

Recent studies have shown that derivatives of quinazoline-2,4(1H,3H)-dione exhibit significant antimicrobial properties. The compound was evaluated against various bacterial strains using the Agar well diffusion method. Key findings include:

  • Moderate Activity Against Bacteria : Compounds derived from this scaffold demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compound 13 showed an inhibition zone of 15 mm against Escherichia coli, while compound 15 exhibited a range of inhibition zones between 10–12 mm against Staphylococcus aureus and Candida albicans .
CompoundBacterial StrainInhibition Zone (mm)MIC (mg/mL)
13Escherichia coli1565
15Staphylococcus aureus10–1280
14aCandida albicans1270

Anticancer Activity

The anticancer potential of quinazoline derivatives has been extensively studied. The compound has shown promising results in various cancer cell lines:

  • Cytotoxicity Against Cancer Cells : In vitro studies indicated that the compound exhibits cytotoxic effects on human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). Compound 6n , a derivative with electron-withdrawing groups, demonstrated an IC50 of 5.9 µM against A549 cells .
Cell LineIC50 (µM)
A549 (Lung)5.9
SW-480 (Colorectal)2.3
MCF7 (Breast)5.65

The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets:

  • EGFR Inhibition : Molecular docking studies suggest that quinazoline derivatives can effectively bind to the epidermal growth factor receptor (EGFR), which is crucial in many cancers. This binding leads to inhibition of cell proliferation and induction of apoptosis in cancer cells .

Case Studies

  • Antibacterial Study : A study evaluated a series of quinazoline derivatives, including the target compound, for their antibacterial efficacy against various strains. The results highlighted the need for further optimization to enhance activity and reduce resistance .
  • Anticancer Evaluation : Another study focused on the cytotoxic effects of synthesized quinazoline derivatives on human cancer cell lines. The results indicated that structural modifications significantly influenced the activity, emphasizing structure-activity relationships (SAR) .

Propriétés

IUPAC Name

6-bromo-3-(4-chlorophenyl)-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClN2O2/c15-8-1-6-12-11(7-8)13(19)18(14(20)17-12)10-4-2-9(16)3-5-10/h1-7H,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXRYAWXYDDEAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C=CC(=C3)Br)NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

21.6 g of 5-bromoanthranilic acid and 15.4 g of 4-chlorophenyl isocyanate were reacted in a similar procedure as described in Example 1 in 200 ml of butyl acetate at 100° C. and with a further stirring time of 4 hours. 18 g of hydrogen chloride gas were then introduced into the suspension of the urea formed in the course of 30 minutes and the mixture was then further stirred at 100° C. for 3 hours. For the work-up of the reaction mixture, sufficient butyl acetate was first distilled off at atmospheric pressure until a thick suspension had resulted, then 200 ml of water were added and the product precipitated out was filtered off. After drying, 31.5 g (90% of theory) of 6-bromo-3-(4-chlorophenyl)-quinazoline-2,4-dione were obtained having a melting point of 212-214° C. (decomposition).
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.